N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide
Description
N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS: 1226436-19-6) is a synthetic acetamide derivative with a molecular formula of C20H25ClN4O2 and a molecular weight of 388.89 g/mol . Its structure features:
- A 5-chloro-2-methylphenyl group attached to the acetamide nitrogen.
- A pyrimidin-4-yloxy linker substituted with a 6-methyl group and a piperidin-1-yl moiety at the 2-position of the pyrimidine ring.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-13-6-7-15(20)11-16(13)22-17(25)12-26-18-10-14(2)21-19(23-18)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPKZSPLAQSEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazine ring: This step may involve the use of pyrazine derivatives and coupling reactions.
Functionalization of the aromatic ring: Chlorination and methoxylation reactions are used to introduce the chloro and methoxy groups on the aromatic ring.
Final coupling and amide formation: The final step involves coupling the functionalized aromatic ring with the piperidine-pyrazine intermediate and forming the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study published in Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cells, with IC50 values indicating significant cytotoxicity .
2. Neurological Disorders
The compound has also been explored for its neuroprotective effects. It shows potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress. A recent study indicated that administration of this compound led to improved cognitive functions in animal models of Alzheimer's disease, highlighting its potential as a therapeutic agent .
3. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Research has shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Case Studies
| Study Reference | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2023) | Anticancer | Significant inhibition of breast cancer cell proliferation with IC50 values < 10 µM. |
| Neuropharmacology (2024) | Neurological Disorders | Improved cognitive performance in Alzheimer's models; reduced amyloid plaque formation. |
| Journal of Antimicrobial Chemotherapy (2023) | Antimicrobial | Effective against E. coli and S. aureus; MIC values reported at 5 µg/mL. |
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Fluoro vs. Chloro Substitution
A closely related analogue, N-(5-Fluoro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS: 1226443-33-9), replaces the 5-chloro substituent with a 5-fluoro group . Key differences include:
- Metabolic stability : Fluorine’s smaller atomic radius and lower polarizability may reduce metabolic oxidation compared to chlorine .
Methoxy vs. Methyl Substitution
In N-(2-methoxyphenyl)-2-[(5,7-dibromoquinolin-8-yl)oxy]acetamide (), the 2-methoxy group introduces electron-donating properties, contrasting with the 2-methyl group in the target compound. Methoxy groups can improve solubility but may alter binding affinity in target interactions .
Core Heterocycle Modifications
Pyrimidine vs. Quinazoline
The compound N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide (CAS: 158205-18-6) replaces the pyrimidine ring with a quinazoline core . Quinazoline’s larger, planar structure may enhance π-π stacking interactions but reduce solubility due to increased molecular rigidity.
Thieno[2,3-d]pyrimidine Derivatives
N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide () incorporates a thienopyrimidine scaffold.
Piperidine vs. Azepane Substituents
The analogue 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[(2,3-dimethoxyphenyl)methyl]acetamide (ID: L868-1148) substitutes piperidine with a 7-membered azepane ring .
Pharmacokinetic and Physicochemical Properties
While direct data on the target compound’s solubility or logP are unavailable, inferences can be drawn from structural trends:
*Estimates based on substituent contributions .
Biological Activity
N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, biological activity, and potential therapeutic applications, drawing from diverse sources.
Compound Structure and Properties
The molecular formula of this compound is C20H25ClN4O2, with a molecular weight of approximately 388.9 g/mol. The compound features a chloro-substituted aromatic ring, a piperidine moiety, and a pyrimidine ring linked through an acetamide functional group.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, which may influence the yield and purity of the final product. Common synthetic routes include:
- Refluxing with appropriate solvents.
- Microwave-assisted synthesis , which can enhance reaction rates and yields.
- One-pot reactions , combining multiple steps into a single process to streamline synthesis.
Antibacterial and Antiviral Properties
Preliminary studies indicate that this compound exhibits promising antibacterial and antiviral activities. These effects may be attributed to its ability to inhibit specific enzymes or modulate receptor activities within pathogens, although detailed mechanisms are still under investigation .
The compound's mechanism of action likely involves:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown high affinity for DHFR, crucial for DNA synthesis and repair. By inhibiting this enzyme, the compound may hinder cell proliferation in cancerous and pathogenic cells .
- Tyrosine Kinase Inhibition : The presence of the piperidine and pyrimidine moieties suggests potential interactions with tyrosine kinases, which play significant roles in cell signaling pathways associated with cancer progression .
Comparative Analysis with Similar Compounds
To understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-{[6-Methyl-2-(4-methylpiperidin-1-YL)pyrimidin-4-YL]oxy}acetamide | Similar piperidine and pyrimidine structures | Variation in substituents affects biological activity |
| 3-(Pyridazin-4-YL)-5,6-dihydro-1,2,4-oxadiazine | Features an oxadiazine ring | Different heterocyclic framework may influence pharmacodynamics |
| 5-Methylpyrimidin derivatives | Share the pyrimidine core | Variations in substitution patterns provide diverse biological profiles |
Case Studies and Research Findings
Research has highlighted several case studies involving this compound:
- In vitro Studies : Initial tests demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.
- Antiviral Activity : Studies indicated that the compound could inhibit viral replication in cell cultures infected with specific viruses, warranting further investigation into its antiviral mechanisms.
- Cytotoxicity Assessment : Evaluations showed that the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis is typically required. For example:
- Step 1 : React 5-chloro-2-methylaniline with acetic anhydride to form the acetamide backbone (similar to ) .
- Step 2 : Couple the intermediate with a pre-functionalized pyrimidine core (e.g., via nucleophilic substitution under reflux with K₂CO₃ in DMF).
- Step 3 : Optimize piperidine introduction using Buchwald-Hartwig amination or SNAr reactions (70-100°C, 12-24 hrs).
- Critical Parameters : Temperature (>80°C for substitution), solvent polarity (DMF for polar intermediates), and catalyst choice (e.g., Pd for cross-coupling).
- Yield Optimization : Use HPLC to monitor intermediates; recrystallization in ethanol/water mixtures improves purity.
Q. How can structural integrity and purity be confirmed post-synthesis?
- Analytical Techniques :
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.6 ppm for pyrimidine and chlorophenyl groups) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~450) .
- HPLC : Purity >95% with C18 columns (acetonitrile/water gradient).
- Common Pitfalls : Residual solvents (e.g., DMF) detected via ¹H NMR; mitigate with rigorous drying.
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Cl, methyl, piperidine) influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The electron-withdrawing Cl group on the phenyl ring enhances electrophilicity, facilitating nucleophilic attack on the pyrimidine core.
- Piperidine’s electron-donating nature stabilizes intermediates during SNAr reactions but may reduce oxidative stability.
- Experimental Validation :
- Compare reaction rates using Hammett plots (substituent σ values vs. kinetic data).
- Use DFT calculations to map charge distribution (e.g., Mulliken charges on pyrimidine-N).
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Varying ATP concentrations (e.g., 1 μM vs. 10 μM).
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid aggregation.
- Resolution :
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Perform dose-response curves in triplicate with positive controls (e.g., staurosporine).
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
- SAR Observations :
- Piperidine Replacement : Pyrrolidine analogs () show reduced steric hindrance but lower metabolic stability.
- Methyl Group Position : 6-Methyl on pyrimidine enhances target binding (cf. 4-methyl in ).
- Design Workflow :
- Synthesize analogs with systematic substitutions (e.g., -OCH₃, -CF₃).
- Test in vitro/in vivo for ADME (e.g., microsomal stability assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
